4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce ethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown promise.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazolepropionic acid
Uniqueness
The presence of the 3,4-dimethoxyphenyl group and the specific positioning of the acetic acid moiety make 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid unique. These structural features could influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
116759-16-1 |
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Molecular Formula |
C21H18ClNO4S |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H18ClNO4S/c1-26-16-9-3-13(11-17(16)27-2)4-10-19-23-21(18(28-19)12-20(24)25)14-5-7-15(22)8-6-14/h3-11H,12H2,1-2H3,(H,24,25)/b10-4+ |
InChI Key |
DJFFBMJQGIDBFH-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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